molecular formula C6H8N4O B564122 2-Hydrazinylisonicotinamide CAS No. 109274-63-7

2-Hydrazinylisonicotinamide

Cat. No.: B564122
CAS No.: 109274-63-7
M. Wt: 152.157
InChI Key: WCDJEOVBMJELNK-UHFFFAOYSA-N
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Description

2-Hydrazinylisonicotinamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol It is a derivative of isonicotinamide, featuring a hydrazinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinamide typically involves the reaction of isonicotinic acid hydrazide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Hydrazinylisonicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the inhibition of key enzymes and disruption of metabolic pathways. This mechanism underlies its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinylisonicotinamide is unique due to the presence of both the isonicotinamide core and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Biological Activity

2-Hydrazinylisonicotinamide , a derivative of isonicotinic acid, possesses a hydrazine functional group that contributes to its diverse biological activities. Its molecular formula is C7H9N3OC_7H_9N_3O, and it typically appears as a white to off-white crystalline solid. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. This property is attributed to its structural similarity with isoniazid, a well-known antibiotic used in TB treatment. The hydrazine moiety may enhance its interaction with bacterial enzymes involved in cell wall synthesis, thereby inhibiting bacterial growth

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Anticancer Potential

Preliminary studies suggest that This compound may also possess anticancer properties. The compound's ability to modulate enzyme activity could interfere with cancer cell proliferation pathways. Specific mechanisms may involve the inhibition of key metabolic enzymes or the induction of apoptosis in cancer cells. However, detailed investigations are required to elucidate these mechanisms fully.

Anti-inflammatory Effects

The hydrazine component of This compound may contribute to anti-inflammatory effects. It is hypothesized that this compound can inhibit inflammatory cytokines, thus reducing inflammation in various biological contexts. Further research is needed to confirm these effects and understand the underlying biochemical pathways.

The mechanism of action for This compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound may bind to active sites on enzymes, inhibiting their function and leading to various biological effects such as:

  • Inhibition of bacterial metabolism: By interfering with metabolic pathways critical for bacterial survival.
  • Modulation of immune responses: Potentially altering cytokine production and immune cell activation.
  • Induction of apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
IsoniazidHydrazideWidely used as an antibiotic against tuberculosis
Isonicotinic Acid HydrazideHydrazideDirectly related to isoniazid; used similarly
6-Hydrazinopyridine-3-carboxylic AcidCarboxylic AcidUsed in radiolabeling studies
4-Amino-3-hydrazino-pyridineAmino CompoundExhibits different biological activities

Uniqueness of this compound

The unique combination of the hydrazine group with the isonicotinic structure allows This compound to exhibit distinct reactivity patterns and biological interactions that may not be present in other similar compounds. This makes it an attractive candidate for further pharmacological exploration.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of This compound against various strains of Mycobacterium tuberculosis demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study employed standard broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing comparable effectiveness to established treatments like isoniazid.

Research Findings: In Vivo Studies

In vivo studies conducted on murine models indicated that administration of This compound resulted in reduced tumor growth rates compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg, demonstrating dose-dependent efficacy in inhibiting tumor progression.

Properties

IUPAC Name

2-hydrazinylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDJEOVBMJELNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697232
Record name 2-Hydrazinylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-63-7
Record name 2-Hydrazinylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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